

Application Notes and Protocols for NP-1815-PX

in Cell Culture Assays

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For Researchers, Scientists, and Drug Development Professionals

Introduction

NP-1815-PX is a potent and selective antagonist of the P2X4 receptor, an ATP-gated ion channel.[1] The P2X4 receptor is implicated in a variety of physiological and pathological processes, including inflammation and neuropathic pain.[2][3] In immune cells, activation of the P2X4 receptor by extracellular ATP leads to cation influx, particularly Ca2+, which triggers downstream signaling cascades.[2][4] One of the key pathways modulated by P2X4 receptor activity is the activation of the NLRP3 inflammasome, a multiprotein complex that plays a critical role in the innate immune response by processing and activating pro-inflammatory cytokines such as interleukin-1 β (IL-1 β).[3][5] This document provides detailed application notes and protocols for the use of **NP-1815-PX** in cell culture assays to investigate its effects on P2X4 receptor signaling and downstream inflammatory responses.

Mechanism of Action

NP-1815-PX acts as a selective antagonist of the P2X4 receptor. By blocking the binding of ATP to the P2X4 receptor, **NP-1815-PX** inhibits the influx of cations, thereby attenuating downstream signaling events. This includes the inhibition of p38 MAPK activation and the subsequent reduction in the release of inflammatory mediators.[6] A critical consequence of P2X4 receptor inhibition by **NP-1815-PX** is the suppression of NLRP3 inflammasome activation.[3][5]



Data Presentation

Quantitative Data on NP-1815-PX Activity

The following tables summarize the available quantitative data for **NP-1815-PX** in cell-based assays from non-retracted sources.

Table 1: Inhibitory Potency of NP-1815-PX on Human P2X4 Receptor

Parameter	Cell Line	Agonist	Value	Reference
IC50	1321N1 cells expressing human P2X4 receptor	ATP	0.26 μΜ	[1]

Table 2: Concentration-Dependent Inhibition of Intracellular Ca2+ Increase by NP-1815-PX

NP-1815-PX Concentration	Cell Type	Agonist	% Inhibition of Ca2+ Increase (Mean ± SEM)	Reference
10 μΜ	TP-293T cells	U46619 (10 ⁻⁸ M)	~80%	[7]
30 μΜ	TP-293T cells	U46619 (10 ⁻⁸ M)	~90%	[7]
100 μΜ	TP-293T cells	U46619 (10 ⁻⁸ M)	~100%	[7]

Note on Retracted Data: A previously published study by D'Antongiovanni et al. (2022) in the journal "Inflammation" reported specific data on the effect of **NP-1815-PX** on NLRP3 inflammasome markers in THP-1 cells. However, this article has been retracted due to concerns about the presented data.[8] Therefore, the quantitative data from this source is not included here. Researchers should be aware of this retraction and exercise caution when referencing this work.

Experimental Protocols



Protocol 1: Assessment of NP-1815-PX on NLRP3 Inflammasome Activation in THP-1 Cells

This protocol describes how to assess the inhibitory effect of **NP-1815-PX** on the activation of the NLRP3 inflammasome in the human monocytic THP-1 cell line.

Materials:

- THP-1 cells (ATCC® TIB-202™)
- RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 10 mM HEPES, 1 mM sodium pyruvate, and 0.05 mM 2-mercaptoethanol
- Phorbol 12-myristate 13-acetate (PMA)
- Lipopolysaccharide (LPS)
- ATP
- NP-1815-PX
- Opti-MEM™ I Reduced Serum Medium
- Human IL-1β ELISA kit
- Reagents for Western blotting (lysis buffer, primary and secondary antibodies for NLRP3, Caspase-1, etc.)
- 96-well and 6-well cell culture plates

Procedure:

- THP-1 Cell Culture and Differentiation:
 - Culture THP-1 cells in suspension in RPMI-1640 complete medium at 37°C in a 5% CO2 incubator.



- To differentiate into macrophage-like cells, seed THP-1 cells at a density of 5 x 10⁵
 cells/mL in a 6-well plate with complete RPMI-1640 medium containing 100 ng/mL PMA.
- Incubate for 48-72 hours. The cells will become adherent.
- Priming and NP-1815-PX Treatment:
 - After differentiation, replace the medium with fresh serum-free RPMI-1640 and prime the cells with 1 μg/mL LPS for 3-4 hours at 37°C.
 - Following priming, wash the cells once with PBS.
 - Pre-incubate the cells with varying concentrations of NP-1815-PX (e.g., 0.1, 1, 10 μM) or vehicle (DMSO) in Opti-MEM[™] for 1 hour at 37°C.
- NLRP3 Inflammasome Activation:
 - Activate the NLRP3 inflammasome by adding 5 mM ATP to the wells and incubate for 30-60 minutes at 37°C.
- Sample Collection and Analysis:
 - Supernatant for IL-1β ELISA: Carefully collect the cell culture supernatant. Centrifuge at 300 x g for 5 minutes to pellet any detached cells. Analyze the supernatant for IL-1β concentration using a human IL-1β ELISA kit according to the manufacturer's instructions.
 - Cell Lysate for Western Blot: Wash the adherent cells with ice-cold PBS. Lyse the cells
 with an appropriate lysis buffer containing protease inhibitors. Determine the protein
 concentration of the lysates. Perform Western blot analysis to assess the expression
 levels of NLRP3 and the cleavage of Caspase-1.

Protocol 2: Intracellular Calcium Mobilization Assay

This protocol outlines a method to measure the effect of **NP-1815-PX** on ATP-induced intracellular calcium mobilization in P2X4 receptor-expressing cells.

Materials:



- 1321N1 or HEK293 cells stably expressing the human P2X4 receptor
- DMEM with 10% FBS
- Fluo-4 AM calcium indicator
- Pluronic F-127
- Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
- ATP
- NP-1815-PX
- 96-well black, clear-bottom microplates
- Fluorescence microplate reader with automated liquid handling

Procedure:

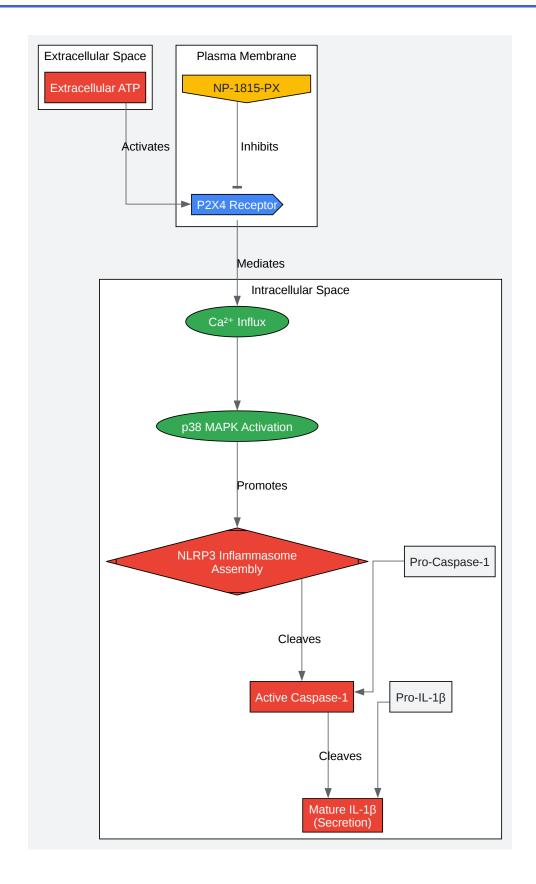
- Cell Seeding:
 - The day before the assay, seed the P2X4-expressing cells into a 96-well black, clearbottom microplate at a density of 40,000-80,000 cells per well.
 - Incubate overnight at 37°C in a 5% CO2 incubator.
- Dye Loading:
 - \circ Prepare a Fluo-4 AM loading solution (e.g., 4 μM Fluo-4 AM with 0.04% Pluronic F-127 in HBSS with HEPES).
 - \circ Remove the culture medium from the wells and add 100 μL of the Fluo-4 AM loading solution to each well.
 - Incubate the plate at 37°C for 45-60 minutes in the dark.
- Cell Washing:



- \circ Gently wash the cells twice with 100 µL of HBSS with HEPES to remove extracellular dye.
- After the final wash, add 100 μL of HBSS with HEPES to each well.
- Compound Addition and Fluorescence Measurement:
 - Prepare **NP-1815-PX** solutions at various concentrations in HBSS with HEPES.
 - Place the cell plate in the fluorescence microplate reader.
 - Establish a baseline fluorescence reading for approximately 20 seconds.
 - Add the NP-1815-PX or vehicle control to the wells and incubate for 10-20 minutes.
 - Add ATP (at a concentration that elicits a submaximal response, e.g., EC50-EC80) to the wells.
 - Measure the fluorescence intensity (Excitation: ~494 nm, Emission: ~516 nm) over time to record the calcium flux.
- Data Analysis:
 - \circ Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
 - Determine the percentage inhibition of the ATP-induced calcium response by NP-1815-PX at each concentration.
 - Plot the concentration-response curve and calculate the IC50 value.

Visualizations P2X4 Receptor-Mediated NLRP3 Inflammasome Activation Pathway



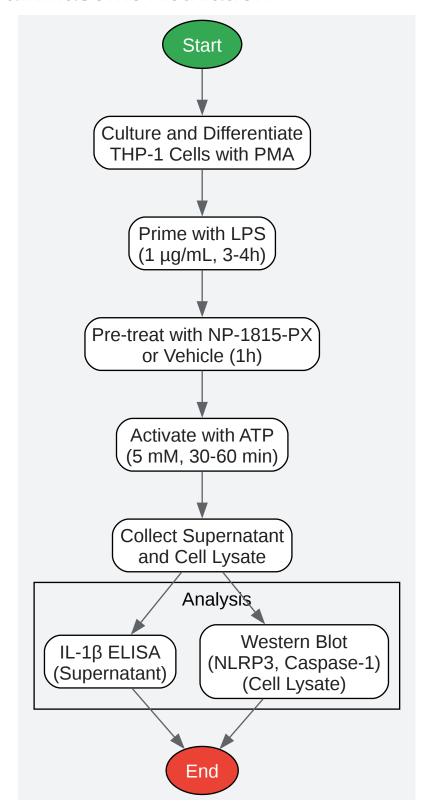


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Caption: P2X4 signaling to the NLRP3 inflammasome.



Experimental Workflow for Assessing NP-1815-PX on NLRP3 Inflammasome Activation

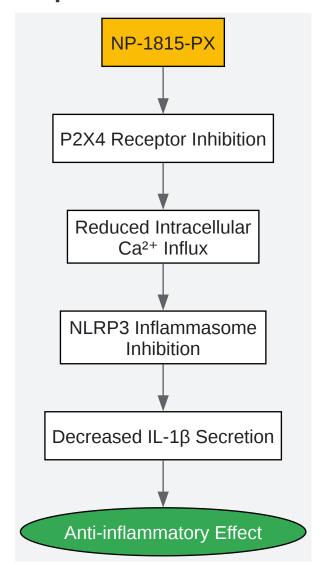




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Caption: Workflow for NLRP3 inflammasome assay.

Logical Relationship of NP-1815-PX Action



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Caption: NP-1815-PX mechanism of action logic.

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